molecular formula C10H9FO2 B13153130 2-Ethyl-5-fluoro-2,3-dihydro-1-benzofuran-3-one

2-Ethyl-5-fluoro-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B13153130
M. Wt: 180.17 g/mol
InChI Key: OOVMTXNSIASOJE-UHFFFAOYSA-N
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Description

2-Ethyl-5-fluoro-2,3-dihydro-1-benzofuran-3-one is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an ethyl group at the second position, a fluorine atom at the fifth position, and a ketone group at the third position of the dihydrobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-fluoro-2,3-dihydro-1-benzofuran-3-one can be achieved through various synthetic routes. One common method involves the fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate. This reaction proceeds via the generation of o-quinone methides, followed by Michael addition of different nucleophiles (C, N, O, and S), and intramolecular 5-exo-tet elimination of a bromide anion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-fluoro-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-5-fluoro-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-5-fluoro-2,3-dihydro-1-benzofuran-3-one is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzofuran: Lacks the ethyl and fluorine substituents.

    5-Fluoro-2,3-dihydro-1-benzofuran-3-one: Lacks the ethyl group.

    2-Ethyl-2,3-dihydro-1-benzofuran-3-one: Lacks the fluorine atom.

Uniqueness

2-Ethyl-5-fluoro-2,3-dihydro-1-benzofuran-3-one is unique due to the presence of both the ethyl and fluorine substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

2-ethyl-5-fluoro-1-benzofuran-3-one

InChI

InChI=1S/C10H9FO2/c1-2-8-10(12)7-5-6(11)3-4-9(7)13-8/h3-5,8H,2H2,1H3

InChI Key

OOVMTXNSIASOJE-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)C2=C(O1)C=CC(=C2)F

Origin of Product

United States

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